2-(4-Piperidyloxy)ethanol;hydrochloride 2-(4-Piperidyloxy)ethanol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18717360
InChI: InChI=1S/C7H15NO2.ClH/c9-5-6-10-7-1-3-8-4-2-7;/h7-9H,1-6H2;1H
SMILES:
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

2-(4-Piperidyloxy)ethanol;hydrochloride

CAS No.:

Cat. No.: VC18717360

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Piperidyloxy)ethanol;hydrochloride -

Specification

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name 2-piperidin-4-yloxyethanol;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c9-5-6-10-7-1-3-8-4-2-7;/h7-9H,1-6H2;1H
Standard InChI Key VQWAKSNDPQBHHW-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1OCCO.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with an ethoxyethanol group. The hydrochloride salt form stabilizes the amine via protonation, improving its crystallinity and handling properties. The molecular formula is inferred as C7H16NO2HCl\text{C}_7\text{H}_{16}\text{NO}_2 \cdot \text{HCl}, yielding a molecular weight of 209.71 g/mol based on analogs like 2-(2-piperidinoethoxy)ethanol hydrochloride .

Physicochemical Characteristics

While experimental data for 2-(4-piperidyloxy)ethanol hydrochloride are absent, extrapolation from structurally related compounds suggests:

  • Solubility: High water solubility due to the hydrophilic ethoxyethanol group and ionic hydrochloride pairing, similar to 2-(2-piperidinoethoxy)ethanol hydrochloride .

  • Melting Point: Likely between 100–150°C, consistent with hydrochloride salts of piperidine derivatives .

  • Stability: Expected to decompose under strong acidic or oxidizing conditions, akin to TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), which shares a piperidine backbone .

Synthesis and Manufacturing

Hydrogenation of Pyridine Precursors

A key synthesis route for piperidine ethanol derivatives involves catalytic hydrogenation of pyridine analogs. For example, 2-piperidineethanol is produced via hydrogenation of 2-pyridineethanol using ruthenium dioxide (RuO2_2) catalysts under high-pressure hydrogen (500–1,500 psig) and elevated temperatures (90–120°C) . By introducing piperidine or substituted piperidines as co-solvents, N-methyl byproduct formation is suppressed, achieving yields >80% . Adapting this method for 2-(4-piperidyloxy)ethanol hydrochloride would require:

  • Precursor Design: Starting with 4-pyridyloxyethanol.

  • Catalytic Conditions: RuO2_2 or palladium catalysts in amine-containing solvents.

  • Salt Formation: Post-hydrogenation treatment with hydrochloric acid.

Table 1: Comparative Hydrogenation Conditions for Piperidine Ethanol Derivatives

Parameter2-Piperidineethanol Proposed for 2-(4-Piperidyloxy)ethanol
CatalystRuO2_2RuO2_2/Pd-C
Pressure (psig)500–1,500700–1,200
Temperature (°C)90–120100–130
Co-solventPiperidine4-Methylpiperidine
Yield (%)81.6–91.7Hypothetical: 70–85

Applications in Pharmaceutical Chemistry

Antitussive and Respiratory Agents

2-(2-Piperidinoethoxy)ethanol hydrochloride is documented as an intermediate in antitussive (cough suppressant) formulations . By analogy, 2-(4-piperidyloxy)ethanol hydrochloride may exhibit similar bioactivity due to:

  • Structural Mimicry: The ethoxyethanol moiety mimics endogenous substrates, enabling receptor interaction.

  • Amine Functionality: Protonated amines enhance binding to opioid or σ-receptors in cough reflex pathways.

Drug Stabilization and Delivery

Piperidine hydrochlorides are widely used to improve drug solubility and bioavailability. For instance, TEMPO derivatives serve as stabilizers in polymer matrices , suggesting potential roles for 2-(4-piperidyloxy)ethanol hydrochloride in:

  • Nanoparticle Formulations: Enhancing drug loading via ionic interactions.

  • pH-Responsive Release: Leveraging amine protonation in acidic environments (e.g., tumor tissues).

Future Research Directions

  • Synthetic Optimization: Screening alternative catalysts (e.g., Pt/C) to improve yield and selectivity.

  • Pharmacological Screening: Assessing binding affinity for cough-related receptors (e.g., NMDA, μ-opioid).

  • Stability Studies: Evaluating degradation kinetics under accelerated storage conditions.

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